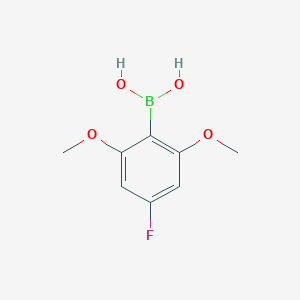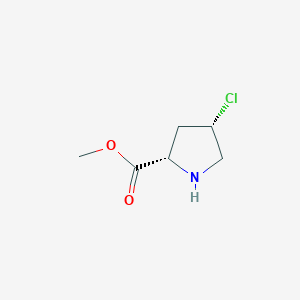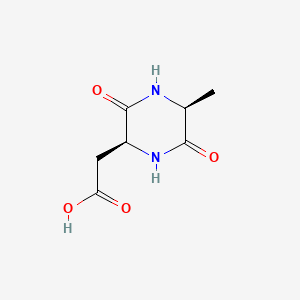
Aspartyl-alanyl-diketopiperazine
描述
This compound is under investigation for its potential therapeutic applications, particularly in the treatment of severe osteoarthritis of the knee . It is a cyclic dipeptide formed from the amino acids aspartic acid and alanine, resulting in a diketopiperazine structure.
准备方法
Synthetic Routes and Reaction Conditions: Aspartyl-alanyl-diketopiperazine can be synthesized through the cyclization of aspartyl-alanyl peptides. One common method involves the use of aspartame as a starting material. The synthesis typically involves the formation of an AB-type diketopiperazine monomer, cyclo(L-aspartyl-4-amino-L-phenylalanyl), which is then utilized in the polycondensation of homo-polyamides . The reaction conditions often include the use of various amino acids, dicarboxylic acids, and diamines to achieve the desired diketopiperazine structure.
Industrial Production Methods: Industrial production methods for this compound involve the use of solvent-controlled self-assembly techniques. These methods allow for the formation of high molecular weight polyamides with specific morphologies, such as irregular networks, ellipsoids, and hollow particles . The choice of solvents and reaction conditions plays a crucial role in determining the final product’s properties.
化学反应分析
Types of Reactions: Aspartyl-alanyl-diketopiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding diketopiperazine derivatives.
Reduction: Reduction reactions can be employed to modify the diketopiperazine ring, leading to different structural analogs.
Substitution: Substitution reactions involving common reagents such as halogens or alkyl groups can be used to introduce functional groups into the diketopiperazine structure.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired product, with temperature, solvent choice, and reaction time being critical factors.
Major Products: The major products formed from these reactions include various diketopiperazine derivatives with modified functional groups, which can exhibit different biological and chemical properties.
科学研究应用
Aspartyl-alanyl-diketopiperazine has a wide range of scientific research applications, including:
作用机制
The mechanism of action of aspartyl-alanyl-diketopiperazine involves its interaction with specific molecular targets and pathways. It has been shown to modulate the inflammatory immune response by affecting T cells and reducing the production of cytokines such as TNF-α and IFN-γ . The compound’s ability to form stable cyclic structures allows it to interact with various proteins and enzymes, influencing their activity and function.
相似化合物的比较
Aspartyl-alanyl-diketopiperazine is unique among diketopiperazines due to its specific amino acid composition and cyclic structure. Similar compounds include:
Cyclo(L-aspartyl-4-amino-L-phenylalanyl): Another diketopiperazine derivative with similar self-assembly properties.
Retosiban: A diketopiperazine being investigated as an oral drug for its potential therapeutic applications.
Glionitrin: A diketopiperazine with antimicrobial and antitumor properties.
These compounds share the common diketopiperazine structure but differ in their specific amino acid composition and biological activities, highlighting the versatility and potential of diketopiperazines in various fields.
属性
IUPAC Name |
2-[(2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-3-6(12)9-4(2-5(10)11)7(13)8-3/h3-4H,2H2,1H3,(H,8,13)(H,9,12)(H,10,11)/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLCUCVJZVRNDC-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110954-19-3 | |
| Record name | Aspartyl-alanyl-diketopiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110954193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aspartyl-alanyl-diketopiperazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14940 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ASPARTYL-ALANYL-DIKETOPIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9CHM391D5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


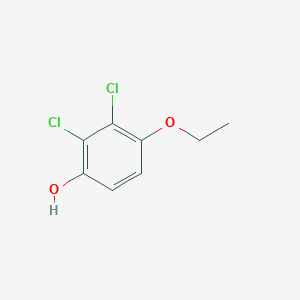
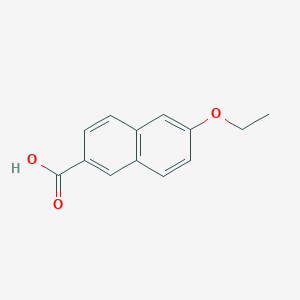
![5-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B7809878.png)
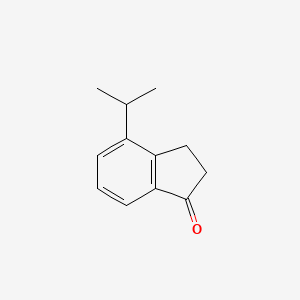
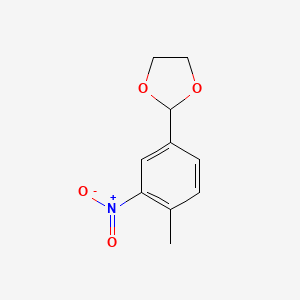
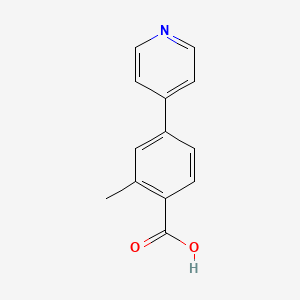
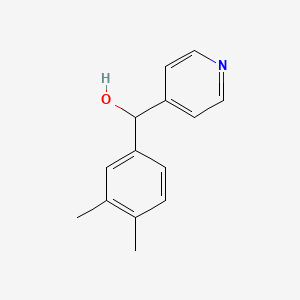
![2-Amino-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B7809901.png)
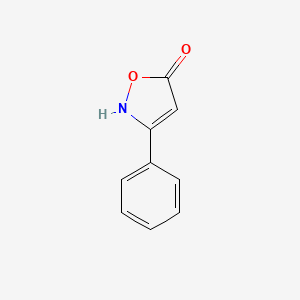
![Methyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B7809918.png)
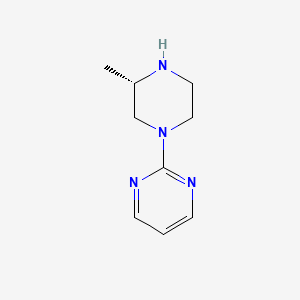
![1H-Pyrazolo[3,4-b]quinoxalin-3-amine](/img/structure/B7809935.png)
